![molecular formula C90H87O4P B12675221 Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate CAS No. 20812-19-5](/img/structure/B12675221.png)
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate is an organophosphate compound with the molecular formula C90H87O4P. It is known for its complex structure, which includes three 2,4,6-tris(1-phenylethyl)phenyl groups attached to a central phosphate group. This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate typically involves the reaction of 2,4,6-tris(1-phenylethyl)phenol with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group to other functional groups, depending on the reagents used.
Substitution: The phenyl groups in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a flame retardant and plasticizer in various industrial products.
Wirkmechanismus
The mechanism of action of Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(1-phenylethyl)phenol: A related compound with similar structural features but lacking the phosphate group.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another organophosphate compound with different substituents on the phenyl rings.
Uniqueness
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate is unique due to its specific combination of phenyl and phosphate groups, which confer distinct chemical and physical properties. Its ability to act as a flame retardant and plasticizer sets it apart from other similar compounds, making it valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
20812-19-5 |
|---|---|
Molekularformel |
C90H87O4P |
Molekulargewicht |
1263.6 g/mol |
IUPAC-Name |
tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C90H87O4P/c1-61(70-37-19-10-20-38-70)79-55-82(64(4)73-43-25-13-26-44-73)88(83(56-79)65(5)74-45-27-14-28-46-74)92-95(91,93-89-84(66(6)75-47-29-15-30-48-75)57-80(62(2)71-39-21-11-22-40-71)58-85(89)67(7)76-49-31-16-32-50-76)94-90-86(68(8)77-51-33-17-34-52-77)59-81(63(3)72-41-23-12-24-42-72)60-87(90)69(9)78-53-35-18-36-54-78/h10-69H,1-9H3 |
InChI-Schlüssel |
CHWPDGUIAXMYEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(OC4=C(C=C(C=C4C(C)C5=CC=CC=C5)C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7)OC8=C(C=C(C=C8C(C)C9=CC=CC=C9)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


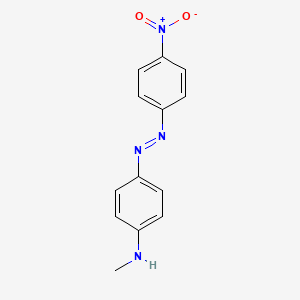




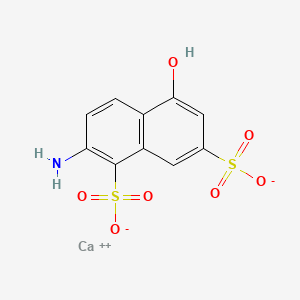
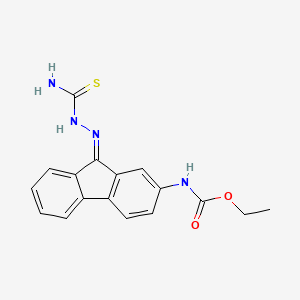
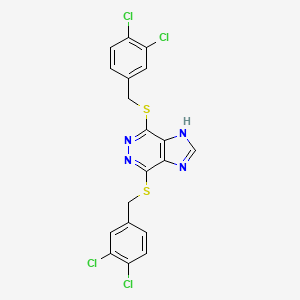
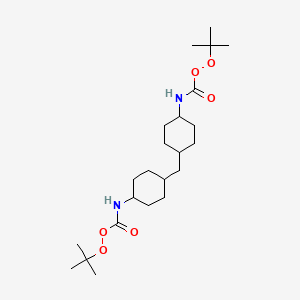
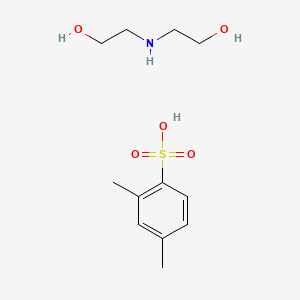

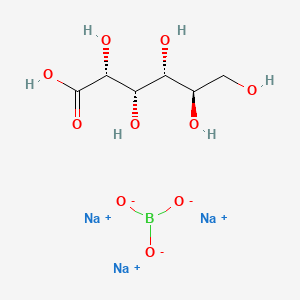

![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
